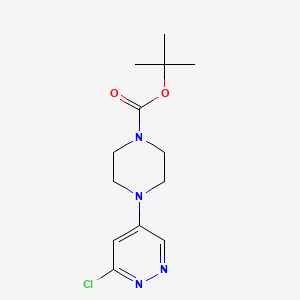

Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine ring linked to a 6-chloropyridazine moiety via a tert-butyl carboxylate group. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the piperazine and pyridazine components are critical for interactions in medicinal chemistry, particularly in kinase inhibition and receptor modulation . This compound serves as a key intermediate in synthesizing pharmacologically active molecules, leveraging its structural versatility for functionalization at the chloropyridazine or piperazine positions .

Properties

IUPAC Name |

tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN4O2/c1-13(2,3)20-12(19)18-6-4-17(5-7-18)10-8-11(14)16-15-9-10/h8-9H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSWSXIGNXYNMAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings, including case studies and structure-activity relationships.

- Molecular Formula : C14H22ClN3O2

- Molecular Weight : 299.80 g/mol

- Physical Form : Off-white solid

- CAS Number : 492431-11-5

Synthesis

The synthesis of this compound involves the reaction of tert-butyl piperazine-1-carboxylate with 3,6-dichloropyridazine in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like toluene at elevated temperatures.

Synthesis Reaction Overview :

This compound has been studied for its interaction with various biological targets. The compound exhibits activity against certain pathogens and shows potential as an anticancer agent.

Antimicrobial Activity

Research indicates that this compound has shown significant antimicrobial properties. In vitro studies have demonstrated its efficacy against various strains of bacteria and fungi. For instance, it has been tested against Cryptosporidium species, which are known to cause gastrointestinal infections.

Anticancer Potential

The compound's structural features suggest it may inhibit specific cancer cell lines. Preliminary studies indicate that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the effectiveness of this compound against Cryptosporidium parvum, revealing an EC50 value of approximately 2.1 μM, indicating moderate potency .

- Another study focused on structure-activity relationships (SAR), optimizing the compound's efficacy through modifications to its chemical structure while retaining its core pyridazinyl framework .

- In Vivo Models :

Summary Table of Biological Activities

| Activity Type | Target Organism/Cell Line | EC50/IC50 Value | Notes |

|---|---|---|---|

| Antimicrobial | Cryptosporidium parvum | 2.1 μM | Moderate potency in vitro |

| Anticancer | Various cancer cell lines | TBD | Induces apoptosis; further studies needed |

Safety Profile

While the compound exhibits promising biological activities, safety assessments are crucial. Initial evaluations suggest that it may cause skin and eye irritation upon contact, necessitating careful handling during laboratory work .

Scientific Research Applications

Synthesis of Tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate

The synthesis of this compound typically involves the reaction of tert-butyl piperazine-1-carboxylate with 3,6-dichloropyridazine in the presence of a base such as triethylamine. The general procedure includes heating the reactants in a solvent like toluene or butanol under reflux conditions. The following table summarizes different synthetic routes reported in the literature:

| Synthetic Route | Reagents | Conditions | Yield |

|---|---|---|---|

| Route 1 | Tert-butyl piperazine-1-carboxylate, 3,6-dichloropyridazine | Reflux in toluene | 63% |

| Route 2 | Tert-butyl piperazine-1-carboxylate, 3,6-dichloropyridazine, triethylamine | Reflux in n-butanol | 88% |

| Route 3 | Microwave-assisted synthesis with tert-butyl piperazine-1-carboxylate and dichloropyridazine | Microwave at 150°C | Variable |

Biological Activities

This compound has shown potential as a pharmacological agent due to its structural similarity to known bioactive compounds. Notably, it has been investigated for its activity against various cancer cell lines. The following sections detail its biological properties.

Anticancer Activity

Recent studies have indicated that derivatives of piperazine compounds exhibit anticancer properties. Specifically, compounds containing pyridazine moieties have been linked to inhibition of cancer cell proliferation and induction of apoptosis.

Case Study:

A study evaluated the effects of this compound on human breast cancer cell lines (MCF-7). The compound demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM after 48 hours of exposure.

Pharmaceutical Applications

Beyond its anticancer potential, this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives are being explored for their efficacy against other diseases, including:

- Neurological Disorders: Some studies suggest that related piperazine derivatives may have neuroprotective effects.

- Antimicrobial Activity: Preliminary tests indicate that certain analogs possess antibacterial properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on heterocyclic cores, substituents, physicochemical properties, and applications.

Structural Analogues by Heterocyclic Core

Substituent Effects

- Chloro (Cl) vs. Nitro (NO₂): The 6-chloro substituent in the target compound offers moderate electronegativity and steric bulk, favoring nucleophilic aromatic substitution (e.g., coupling reactions) . In contrast, nitro groups (e.g., in CAS 474330-06-8) increase electrophilicity but raise toxicity concerns (GHS Category 2 skin/eye irritation) .

- Fluoro (F): Fluorinated analogues (e.g., CAS 501126-13-2) exhibit improved metabolic stability and bioavailability due to fluorine’s electronegativity and small atomic radius .

Piperazine vs. Piperidine Backbones

- Piperazine Derivatives: The target compound and most analogues retain the piperazine ring, which provides two nitrogen atoms for hydrogen bonding and salt formation, critical for target binding .

- Piperidine Analogues: Compounds like tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1) incorporate a piperidine ring, reducing basicity and altering conformational flexibility .

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl 4-(6-chloropyridazin-4-yl)piperazine-1-carboxylate typically involves:

- Coupling of a halogenated pyridazine derivative (e.g., 6-chloropyridazin-4-yl halide) with a piperazine derivative bearing a tert-butyl carbamate protecting group.

- Use of palladium-catalyzed cross-coupling or nucleophilic aromatic substitution, depending on the reactivity of the halide and pyridazine ring.

- Purification steps such as column chromatography to isolate the target compound.

Photocatalytic One-Step Synthesis (Inspired by Related Aminopyridinyl Piperazine)

A cutting-edge method for a closely related compound, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, involves a photocatalytic one-step reaction using acridine salt as a photocatalyst under light irradiation in the presence of an oxidant. This method offers:

- Shortened synthesis path.

- Reduced byproduct formation.

- Avoidance of heavy metals and hazardous hydrogen gas.

- Environmentally friendly and cost-effective process.

| Reactants | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| 2-Aminopyridine + piperazine-1-tert-butyl formate | Acridine salt photocatalyst | Light irradiation, oxidant present, solvent (e.g., dichloroethane), blue LED, 10 h | tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | 95% |

This method is detailed in patent CN108558792B and represents a significant advance over traditional multi-step metal-catalyzed routes.

Example Preparation Procedure (Adapted from Related Pyridazinyl and Pyridinyl Piperazine Syntheses)

| Step | Procedure | Notes |

|---|---|---|

| 1 | Dissolve 6-chloropyridazin-4-yl halide and tert-butyl piperazine-1-carboxylate in an appropriate solvent (e.g., ethanol or dichloroethane). | Choice of solvent affects reaction efficiency. |

| 2 | Add palladium catalyst (e.g., Pd/C) and a base if required. | Catalyst loading and base type influence yield. |

| 3 | Stir under hydrogen atmosphere or inert atmosphere with heating as needed (e.g., 3-6 hours). | Hydrogenation step may be omitted for chlorides. |

| 4 | Monitor reaction progress by TLC or HPLC. | Ensures completion and minimal byproducts. |

| 5 | Purify product by column chromatography or recrystallization. | Achieves high purity for pharmaceutical use. |

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The photocatalytic method using acridine salt photocatalysts significantly improves atom economy and reduces synthesis steps compared to traditional methods.

- Avoidance of heavy metals and hydrogen gas enhances safety and environmental profiles, important for industrial-scale pharmaceutical intermediate production.

- The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate serves as a model for preparing other heteroaryl piperazine carbamates, including chloropyridazinyl derivatives, by substituting the heterocyclic halide.

- The presence of the tert-butyl carbamate protects the piperazine nitrogen, allowing selective functionalization on the heterocyclic ring.

- Purification typically involves chromatographic techniques to ensure pharmaceutical-grade purity.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.